molecular formula C18H24O3 B13367684 Cyclopropyl(3-isopropyl-2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone

Cyclopropyl(3-isopropyl-2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone

Cat. No.: B13367684
M. Wt: 288.4 g/mol
InChI Key: LOCWSPRMOIISPN-UHFFFAOYSA-N
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Description

Cyclopropyl(3-isopropyl-2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone is an organic compound with the molecular formula C18H24O3 It is characterized by a cyclopropyl group attached to a phenyl ring, which is further substituted with an isopropyl group and a tetrahydro-2H-pyran-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3-isopropyl-2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Substitution on the Phenyl Ring: The phenyl ring is functionalized with an isopropyl group through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.

    Attachment of the Tetrahydro-2H-pyran-2-yloxy Group: This step involves the protection of a hydroxyl group with tetrahydro-2H-pyran-2-yloxy using an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-isopropyl-2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the cyclopropyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted phenyl or cyclopropyl derivatives.

Scientific Research Applications

Cyclopropyl(3-isopropyl-2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(3-isopropyl-2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl(3-isopropylphenyl)methanone: Lacks the tetrahydro-2H-pyran-2-yloxy group.

    Cyclopropyl(2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone: Lacks the isopropyl group.

    Isopropyl(3-isopropyl-2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone: Lacks the cyclopropyl group.

Uniqueness

Cyclopropyl(3-isopropyl-2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone is unique due to the presence of all three functional groups: cyclopropyl, isopropyl, and tetrahydro-2H-pyran-2-yloxy. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

cyclopropyl-[2-(oxan-2-yloxy)-3-propan-2-ylphenyl]methanone

InChI

InChI=1S/C18H24O3/c1-12(2)14-6-5-7-15(17(19)13-9-10-13)18(14)21-16-8-3-4-11-20-16/h5-7,12-13,16H,3-4,8-11H2,1-2H3

InChI Key

LOCWSPRMOIISPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)C2CC2)OC3CCCCO3

Origin of Product

United States

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